molecular formula C12H22N2O2 B15131239 tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate

tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate

Cat. No.: B15131239
M. Wt: 226.32 g/mol
InChI Key: OAGABTGJMPLFIG-UHFFFAOYSA-N
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Description

tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate is a spirocyclic carbamate derivative characterized by a 6-azaspiro[2.5]octane core. The compound features a tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in organic synthesis. Its spiro architecture combines a five-membered and a three-membered ring system, conferring unique stereochemical and conformational properties. This structure is of particular interest in medicinal chemistry for designing constrained analogs of bioactive molecules, leveraging ring strain and spatial orientation to modulate target binding .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(6-azaspiro[2.5]octan-8-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-13-7-6-12(9)4-5-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

OAGABTGJMPLFIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC12CC2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate typically involves the reaction of 6-azaspiro[2.5]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate is a chemical compound with the molecular formula C12H22N2O2C_{12}H_{22}N_2O_2 and a molecular weight of 226.32 g/mol. It is used in several scientific research applications.

Scientific Research Applications

This compound has applications in chemistry, biology, and industry:

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology It is used in studying enzyme inhibitors and receptor ligands. Some piperidine/piperazine carbamates have demonstrated good in vivo activity, increasing brain endocannabinoid levels and producing CB1-dependent behavioral effects in mice .
  • Industry It is used in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions:

  • Oxidation This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction It can be reduced using reducing agents like lithium aluminum hydride.
  • Substitution This compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.

The products formed from these reactions depend on the specific reagents and conditions used.

Properties

  • Boiling Point: 345.8±31.0 °C (Predicted)
  • Density: 1.08±0.1 g/cm3(Predicted)
  • Vapor pressure: 12.35±0.20(Predicted)

Mechanism of Action

The mechanism of action of tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : Unlike PBXAA712 (carboxylic acid) or PBSQ7037 (diesters), the target compound lacks polar substituents, which may improve membrane permeability in pharmacokinetic applications.

Physicochemical Properties (Inferred from Structure)

  • LogP : The Boc group increases hydrophobicity relative to unprotected amines (e.g., 3-azabicyclo[3.1.0]hexan-2-one). However, the smaller spiro system may reduce LogP compared to bulkier analogs like PBWB8164.
  • Solubility : The absence of ionizable groups (cf. PBXAA712’s carboxylic acid) suggests lower aqueous solubility, necessitating formulation optimization for biological testing.

Biological Activity

Tert-butyl (6-azaspiro[2.5]octan-4-yl)carbamate is a synthetic organic compound that has attracted attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique spirocyclic structure enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1505064-38-9

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The mechanisms include:

  • Hydrogen Bonding : Facilitates interactions with specific biological molecules.
  • Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • Covalent Bonding : Potentially modifies enzyme activity through covalent interactions.

1. Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial activity. This compound may inhibit the growth of various microbial pathogens by disrupting cell membranes or inhibiting specific enzymes involved in their metabolism.

2. Antiviral Activity

Preliminary studies suggest that this compound could interfere with viral replication processes. Its unique structure allows for potential interactions with viral proteins, although detailed mechanisms are still being explored.

3. Anticancer Potential

The compound has shown promise in disrupting key pathways involved in cancer cell proliferation. Initial findings indicate that it may inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
Antiviral Mechanism Exploration Identified potential targets within viral replication pathways, although specific interactions remain to be validated experimentally.
Cancer Cell Proliferation Inhibition Showed reduced viability in several cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct chemical and physical properties due to its spirocyclic structure. This uniqueness may contribute to its varying reactivity and biological activity compared to other carbamates.

CompoundStructure TypeNotable Activity
Tert-butyl N-(6-hydroxymethyl-6-oxaspiro[2.5]octan-1-yl)carbamateSpirocyclicModerate antimicrobial
Tert-butyl N-(6-azaspiro[3.3]heptan-2-yl)carbamateSpirocyclicLimited antiviral
Tert-butyl N-(6-oxospiro[2.5]octan-2-yl)methylcarbamateSpirocyclicHigh anticancer potential

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal Range
Temperature60–80°C
SolventDMF or THF
Reaction Time12–24 hours
Purification MethodSilica gel chromatography

Basic: How can researchers ensure the stability of this compound during storage?

Answer:
Stability is influenced by:

  • Storage Temperature : Maintain at 2–8°C in airtight containers to prevent hydrolysis .
  • Light Exposure : Protect from UV light to avoid photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to minimize humidity-induced decomposition.
  • pH Environment : Avoid strongly acidic/basic conditions (pH < 4 or > 10) to preserve the carbamate group .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and carbamate integrity (e.g., tert-butyl δ ~1.4 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ = calculated for C₁₀H₁₈N₂O₂).
  • HPLC-Purity : Reverse-phase HPLC with C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced: How can factorial design improve reaction optimization for derivatives of this compound?

Answer:
A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) across two levels:

  • Factors :
    • Temperature (60°C vs. 80°C)
    • Catalyst (0.1 eq vs. 0.2 eq DMAP)
    • Solvent (DMF:THF 1:1 vs. 3:1)

Q. Table 2: Factorial Design Matrix

RunTemp (°C)Catalyst (eq)Solvent RatioYield (%)
1600.11:165
2800.13:178
...............

Statistical analysis (ANOVA) identifies significant interactions (e.g., temperature-catalyst synergy). This approach minimizes experimental runs while maximizing data utility .

Advanced: How can computational modeling predict the reactivity of the 6-azaspiro[2.5]octane core?

Answer:

  • DFT Calculations : Use Gaussian or COMSOL to model transition states during ring-opening reactions (e.g., nucleophilic attack at the azaspiro nitrogen).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF stabilizes intermediates via hydrogen bonding) .
  • SAR Studies : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity data (e.g., antimicrobial IC₅₀ values) .

Advanced: How to resolve contradictions in spectroscopic data for spirocyclic carbamates?

Answer:
Contradictions often arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium between spiro and open-chain forms.
  • Impurity Interference : Employ 2D NMR (COSY, HSQC) to distinguish target signals from byproducts.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Advanced: What strategies link this compound’s synthesis to broader theoretical frameworks?

Answer:

  • Retrosynthetic Analysis : Deconstruct the molecule into tert-butyl carbamate and azaspiro precursors, aligning with Corey’s methodology .
  • Mechanistic Studies : Probe ring-strain effects in spirocycles using kinetic isotope effects (KIE) to validate Baldwin’s rules for ring closure .

Advanced: How can AI-driven tools enhance process optimization for large-scale synthesis?

Answer:

  • Machine Learning (ML) : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization for yield maximization).
  • Automation : Integrate robotic platforms (e.g., Chemspeed) for high-throughput screening of catalysts/solvents .

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